4-Phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1H-pyrazole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
This inhibition could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound would primarily affect the cell cycle, particularly the transition from the G1 phase to the S phase . This could lead to the inhibition of DNA replication and cell division, potentially resulting in cell death or senescence .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial for its bioavailability and efficacy
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to cell cycle arrest . This could potentially result in the death or senescence of cancer cells, making this compound a potential candidate for anticancer therapies .
Biochemical Analysis
Biochemical Properties
This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the carboxamide group. One common method involves the use of hydrazine hydrate and a β-diketone precursor under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often employ scalable and cost-effective processes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
4-Phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 5-Phenyl-1H-pyrazole-3-carboxamide
- N-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFFECRPNKCLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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